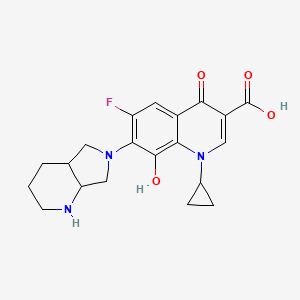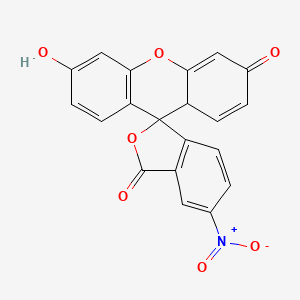
Cefalexin monohydrate 100 microg/mL in Acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cephalexin monohydrate is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is particularly effective against Gram-positive bacteria and some Gram-negative bacteria. Cephalexin monohydrate works by inhibiting bacterial cell wall synthesis, making it a valuable tool in combating infections such as respiratory tract infections, skin infections, and urinary tract infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cephalexin monohydrate is synthesized through the silylation of 7-aminocephalosporanic acid (7-ACA) followed by acylation with phenylglycine chloride. The silylation step is typically carried out by refluxing in a solvent with a boiling point above 100°C .
Industrial Production Methods: In industrial settings, cephalexin monohydrate is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cephalexin monohydrate undergoes various chemical reactions, including:
Oxidation: Cephalexin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Cephalexin can undergo substitution reactions, particularly in the presence of strong nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Strong nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones .
Applications De Recherche Scientifique
Cephalexin monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their interactions with various reagents.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Widely used in clinical settings to treat bacterial infections, making it a subject of pharmacokinetic and pharmacodynamic studies
Mécanisme D'action
Cephalexin monohydrate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, leading to cell lysis and death of the bacteria .
Comparaison Avec Des Composés Similaires
Cefadroxil: Another first-generation cephalosporin with a longer half-life compared to cephalexin.
Cefaclor: Known for its broader spectrum of activity against Gram-negative bacteria.
Cefazolin: An intravenous cephalosporin with similar activity but different administration routes
Cephalexin monohydrate remains a valuable antibiotic due to its effectiveness, safety profile, and versatility in treating various bacterial infections.
Propriétés
Formule moléculaire |
C16H19N3O5S |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(6R)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10?,11?,15-;/m1./s1 |
Clé InChI |
AVGYWQBCYZHHPN-KJTIIWGRSA-N |
SMILES isomérique |
CC1=C(N2[C@@H](C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O |
SMILES canonique |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


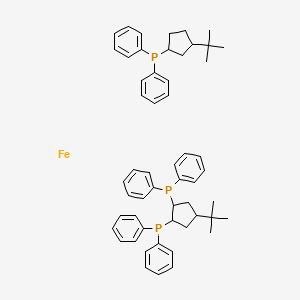

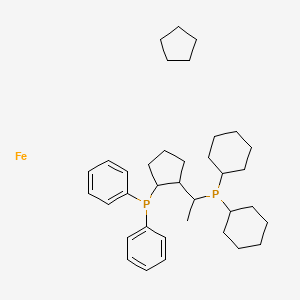
![8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13402572.png)
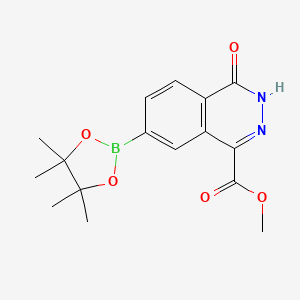

![(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B13402586.png)
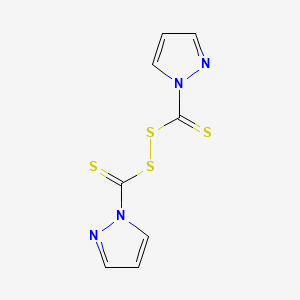
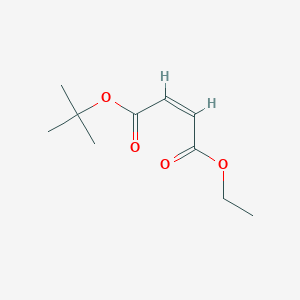

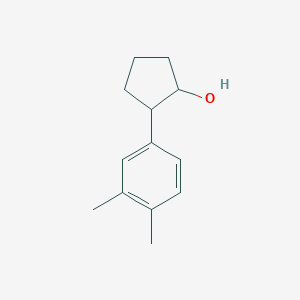
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)
